molecular formula C11H18ClN3 B13826558 Piperazine-1-(4,6-dimethyl-2-pyridinyl) hydrochloride

Piperazine-1-(4,6-dimethyl-2-pyridinyl) hydrochloride

Cat. No.: B13826558
M. Wt: 227.73 g/mol
InChI Key: FYHLTGSMAVLRIM-UHFFFAOYSA-N
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Description

Piperazine-1-(4,6-dimethyl-2-pyridinyl) hydrochloride is a chemical compound with the molecular formula C11H17N3·HCl. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is known for its wide range of applications in various fields, including pharmaceuticals, agriculture, and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of piperazine-1-(4,6-dimethyl-2-pyridinyl) hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction leads to the formation of protected piperazines, which can be deprotected using PhSH (thiophenol) followed by selective intramolecular cyclization .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar cyclization reactions. The process may include additional steps for purification and quality control to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions: Piperazine-1-(4,6-dimethyl-2-pyridinyl) hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with various functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various alkyl or acyl groups onto the piperazine ring.

Scientific Research Applications

Piperazine-1-(4,6-dimethyl-2-pyridinyl) hydrochloride has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It serves as a precursor in the development of pharmaceutical drugs, particularly those targeting the central nervous system.

    Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of piperazine-1-(4,6-dimethyl-2-pyridinyl) hydrochloride involves its interaction with specific molecular targets. For instance, piperazine derivatives are known to act as GABA receptor agonists, binding directly to muscle membrane GABA receptors. This binding causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms, such as parasitic worms .

Comparison with Similar Compounds

Uniqueness: Piperazine-1-(4,6-dimethyl-2-pyridinyl) hydrochloride is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H18ClN3

Molecular Weight

227.73 g/mol

IUPAC Name

1-(4,6-dimethylpyridin-2-yl)piperazine;hydrochloride

InChI

InChI=1S/C11H17N3.ClH/c1-9-7-10(2)13-11(8-9)14-5-3-12-4-6-14;/h7-8,12H,3-6H2,1-2H3;1H

InChI Key

FYHLTGSMAVLRIM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)N2CCNCC2)C.Cl

Origin of Product

United States

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